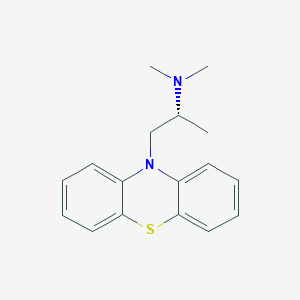
(+)-Promethazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Promethazine is a first-generation antihistamine and antipsychotic medication. It is commonly used to treat allergies, nausea, and motion sickness. The compound is a derivative of phenothiazine and has a chiral center, making it optically active. The (+)-enantiomer is the active form of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(+)-Promethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The parent compound, this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-Promethazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.
Industry: Utilized in the formulation of various pharmaceutical products.
Mechanism of Action
(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with similar sedative effects.
Meclizine: Used to treat motion sickness and vertigo, similar to (+)-Promethazine.
Uniqueness
This compound is unique due to its combination of antihistamine, antiemetic, and antipsychotic properties. Its ability to act on multiple receptor types makes it versatile in treating various conditions.
Properties
CAS No. |
67253-23-0 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1 |
InChI Key |
PWWVAXIEGOYWEE-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


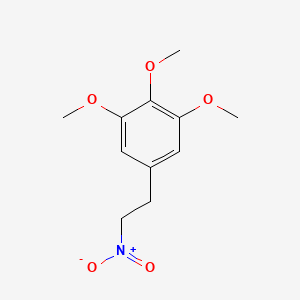
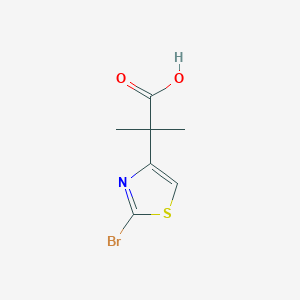
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)

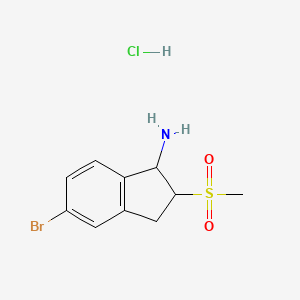
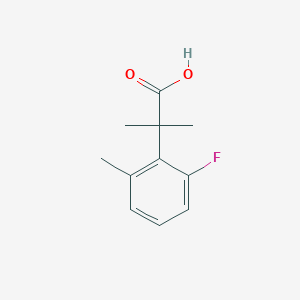

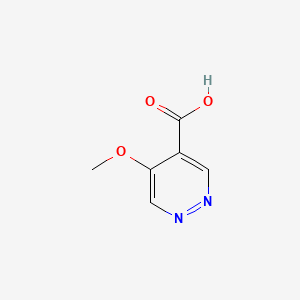
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)


